4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)-

Übersicht

Beschreibung

4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure, substituted with a phenyl group and a trifluoromethyl group

Vorbereitungsmethoden

The synthesis of 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and trifluoroacetic anhydride.

Formation of Intermediate: The reaction between 2-aminobenzophenone and trifluoroacetic anhydride in the presence of a base, such as pyridine, leads to the formation of an intermediate compound.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinolinone core structure.

Final Product:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Functionalization via Iodination

Iodination at the 3-position facilitates further cross-coupling reactions. A representative protocol:

-

Reactants :

-

4(1H)-Quinolinone (62.2 mmol)

-

Iodine (1.0 equiv.), n-butylamine (10.0 equiv.), saturated KI solution

-

-

Conditions : Stirred at RT for 12 h, quenched with Na₂S₂O₃ .

-

Outcome : 3-Iodo-4(1H)-quinolinones (e.g., 10a ) in 97% yield .

Suzuki–Miyaura Cross-Coupling

Palladium-mediated coupling introduces aryl/heteroaryl groups at the 3-position:

-

Reactants :

-

3-Iodo-4(1H)-quinolinone (3.35 mmol)

-

Boronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%)

-

-

Example : Coupling with 4-phenoxyphenylboronic acid yields 3-(4-phenoxyphenyl)-quinolin-4(1H)-one (3 ) in 60% yield .

| Entry | Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Phenoxyphenyl | 3-(4-Phenoxyphenyl)quinolinone | 60 | |

| 2 | 4-(Trifluoromethoxy)phenyl | 3-(4-TFM-phenoxy)quinolinone | 84 |

Demethylation of Methoxy Derivatives

Removal of methoxy groups to regenerate hydroxyl functionality:

-

Reactants :

-

4-Methoxyquinolone O-ethyl ether (2.30 mmol)

-

-

Outcome : Regenerates 4(1H)-quinolinone scaffold (e.g., 4 ) in 40–84% yield .

Side-Chain Modifications

Ester hydrolysis and alkylation are feasible:

-

Reactants :

-

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

-

-

Outcome : Carboxylic acid derivatives for further functionalization .

Key Findings and Challenges

Wissenschaftliche Forschungsanwendungen

4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It exhibits various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Biological Research: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions.

Wirkmechanismus

The mechanism of action of 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- can be compared with other similar compounds, such as:

4(1H)-Quinolinone, 1-phenyl-2-methyl-: This compound has a methyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.

4(1H)-Quinolinone, 1-phenyl-2-chloromethyl-:

4(1H)-Quinolinone, 1-phenyl-2-bromomethyl-: The bromomethyl derivative exhibits unique properties and reactivity due to the presence of the bromine atom.

The uniqueness of 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts distinct electronic and steric effects, influencing its chemical reactivity and biological activity.

Biologische Aktivität

Overview

4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- (CAS No. 837364-35-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its anticancer properties, antimalarial effects, and other pharmacological activities supported by recent research findings.

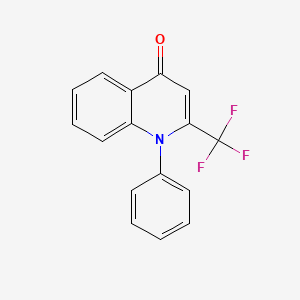

Chemical Structure

The chemical structure of 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of quinolone compounds exhibit significant anticancer properties. For instance, a study on related quinolone derivatives demonstrated promising antiproliferative activities against various cancer cell lines. Notably:

- Compound CHM-1 showed an IC50 of 0.32 μM against COLO205 (colorectal adenocarcinoma) and 0.89 μM against H460 (non-small-cell lung cancer) cells .

- Molecular docking studies revealed that these compounds may interact with the colchicine-binding pocket of tubulin, indicating a potential mechanism for their anticancer effects .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| CHM-1 | COLO205 | 0.32 |

| CHM-1 | H460 | 0.89 |

| HPK | HL-60 | 0.4 |

| HPK | Hep3B | 1.0 |

Antimalarial Activity

The antimalarial potential of quinolone derivatives has also been extensively studied. A series of piperazine-containing 4(1H)-quinolones were developed with enhanced solubility and bioavailability, leading to improved efficacy against malaria:

- Lead Compound : A specific piperazine-substituted quinolone demonstrated a potent activity against liver stages of Plasmodium berghei, with an EC50 value as low as 4.7 nM .

- The structural modifications aimed to overcome challenges related to solubility and resistance observed in previous compounds.

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | Target Stage | EC50 (nM) |

|---|---|---|

| Piperazine-Q | Liver Stage (P. berghei) | 4.7 |

| Quinoline ICI | Blood Stage | Not specified |

The biological activity of 4(1H)-quinolinone derivatives is largely attributed to their ability to interact with specific molecular targets:

- Anticancer Mechanism : These compounds inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Antimalarial Mechanism : The interaction with enzymes involved in the malaria life cycle disrupts the parasite's development and replication processes .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives:

- Anticancer Studies : A series of synthesized compounds were evaluated for their anticancer properties using MTT assays across various cancer cell lines, demonstrating significant inhibitory effects.

- Antimalarial Efficacy : In vivo studies on piperazine-substituted quinolones showed curative effects in malaria models, emphasizing the importance of structural optimization for enhanced bioactivity.

Eigenschaften

IUPAC Name |

1-phenyl-2-(trifluoromethyl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)15-10-14(21)12-8-4-5-9-13(12)20(15)11-6-2-1-3-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUGPFRJWDZBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477667 | |

| Record name | 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837364-35-9 | |

| Record name | 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.